3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide
Description
The exact mass of the compound this compound is 475.0791116 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-16-2-6-18(7-3-16)24-22(27)21-20(10-15-30-21)31(28,29)26-13-11-25(12-14-26)19-8-4-17(23)5-9-19/h2-10,15H,11-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVWMFJQCHKWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the piperazine ring in its structure suggests it may have the ability to modulate the pharmacokinetic properties of a drug substance.
Action Environment
The efficacy and stability of this compound could be influenced by a variety of environmental factors. These could include factors intrinsic to the individual, such as their genetic makeup, age, and health status, as well as external factors, such as other medications they are taking, and environmental factors like diet and lifestyle.
Biological Activity
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide is a complex organic compound that belongs to a class of sulfonamide derivatives. Its structure features a thiophene core, piperazine moiety, and various substituents that enhance its biological activity. This article reviews the compound's biological activities, focusing on its medicinal chemistry, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the sulfonamide group allows for nucleophilic substitution reactions, while the thiophene ring contributes to its binding affinity with biological macromolecules.
Antitumor Activity
Research indicates that thiophene-2-carboxamide derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptotic cell death in human tumor cell lines by activating caspases and disrupting mitochondrial membrane potential. Specifically, a derivative similar to our compound demonstrated an IC50 value of 2.5 μM against K562 chronic myelogenous leukemia cells, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiophene derivatives have shown promising results against various bacterial strains, including Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The derivatives exhibited significant antibacterial activity, with some compounds showing higher efficacy than standard antibiotics like ampicillin .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, compounds in this class have demonstrated anti-inflammatory effects. Studies suggest that these derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Key modifications in the structure can significantly influence its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Piperazine Moiety | Enhances receptor binding |
| Sulfonamide Group | Increases reactivity and interaction |
| Thiophene Ring | Contributes to aromatic interactions |
| Chlorophenyl Substituent | Modulates lipophilicity and bioavailability |
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of thiophene carboxamide derivatives in Hep3B cancer cell lines, revealing that specific structural modifications led to increased cytotoxicity comparable to established anticancer drugs like Combretastatin A-4 .
- Antibacterial Assessment : Another research project focused on the antibacterial properties of thiophene derivatives against resistant strains of bacteria. Results indicated that certain modifications in the thiophene ring significantly enhanced antibacterial potency .
Scientific Research Applications
Antidepressant Activity
The piperazine moiety is associated with various antidepressant effects. Compounds with similar structures have shown efficacy as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and anxiety disorders.
Anti-inflammatory Properties
Preliminary studies indicate that compounds with sulfonamide groups exhibit anti-inflammatory effects. The sulfonamide functionality may inhibit inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases.
Neuroprotective Effects
Research has suggested that thiophene derivatives can provide neuroprotective benefits. The combination of the thiophene ring with the piperazine structure may enhance neuroprotection, warranting exploration in neurodegenerative conditions like Alzheimer's disease.
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Piperazine Ring : This can be achieved through cyclization reactions from appropriate precursors.
- Sulfonylation : Introducing the sulfonyl group is crucial for enhancing the compound's biological activity.
- Coupling with Thiophene : This step finalizes the structure, linking the thiophene ring to the piperazine-sulfonamide scaffold.
Industrial Production Methods
Industrial synthesis may utilize automated reactors to ensure consistency and scalability, employing purification techniques such as chromatography to achieve high purity levels necessary for research applications.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activities of similar compounds:
- A study highlighted a related piperazine derivative demonstrating significant antidepressant effects in animal models, indicating that modifications to the piperazine structure can lead to enhanced therapeutic profiles.
- Another investigation into sulfonamide-containing compounds showed promising results in reducing inflammatory markers in vitro, suggesting a pathway for developing anti-inflammatory drugs based on this scaffold.
Q & A
Q. Which assays best predict off-target toxicity in preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
